Rubidium hydroxide hydrate
Description
Structure
2D Structure
Properties
IUPAC Name |
rubidium(1+);hydroxide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H2O.Rb/h2*1H2;/q;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAWVFWLJTUJNI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[OH-].[Rb+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3O2Rb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583659 | |
| Record name | Rubidium hydroxide--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.491 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12026-05-0 | |
| Record name | Rubidium hydroxide--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rubidium hydroxide (Rb(OH)), hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Crystal Growth of Rubidium Hydroxide Hydrate and Derived Compounds
Direct Synthesis Approaches for Rubidium Hydroxide (B78521) Hydrate (B1144303)
The direct synthesis of rubidium hydroxide hydrate can be achieved through several methods, primarily involving aqueous reactions followed by purification steps such as recrystallization or controlled precipitation.
Recrystallization Techniques from Aqueous Solutions
Recrystallization is a fundamental technique for purifying solid compounds. In the context of this compound, it is typically employed after the initial synthesis from the reaction of rubidium sulfate (B86663) with an equimolar amount of barium hydroxide. This reaction yields a precipitate of barium sulfate, leaving rubidium hydroxide in the aqueous solution. The filtrate, containing the dissolved rubidium hydroxide, is then concentrated by evaporation, often under vacuum to prevent decomposition at elevated temperatures. The concentrated solution is subsequently cooled to induce crystallization of this compound.
The process involves carefully controlling the temperature and concentration of the solution to optimize crystal yield and purity. The crystals are then separated from the mother liquor, washed with a minimal amount of cold deionized water to remove any remaining impurities, and finally dried under a stream of dry, CO₂-free hydrogen gas to prevent the formation of rubidium carbonate.
Controlled Precipitation Methods
Controlled precipitation is a method used to produce solid materials from a solution by altering its chemical or physical conditions to exceed the solubility of the desired compound. For alkali metal hydroxides like rubidium hydroxide, this can be achieved by carefully adjusting parameters such as pH, temperature, and solvent composition.
One common approach is hydrolytic precipitation, where the alkalinity of the solution is carefully controlled to selectively precipitate the hydroxide. nist.gov This can be achieved by the slow addition of a precipitating agent or by in-situ generation of hydroxide ions. The control of pH is crucial, as it dictates the supersaturation of the solution and, consequently, the nucleation and growth of the crystals. By maintaining a specific pH range, the formation of undesired byproducts can be minimized, and the physical characteristics of the precipitate, such as particle size and morphology, can be influenced. While specific protocols for the controlled precipitation of this compound are not extensively detailed in publicly available literature, the general principles of hydroxide precipitation are applicable. deu.edu.trukm.my
This compound as a Precursor in Advanced Compound Synthesis
This compound is a versatile precursor for the synthesis of a variety of advanced materials due to the high reactivity of the hydroxide anion and the solubility of many rubidium salts.
Synthesis of Rubidium Salts
A primary application of rubidium hydroxide is in the synthesis of various rubidium salts through neutralization reactions with corresponding acids. These reactions are typically straightforward acid-base reactions that yield the desired rubidium salt and water. The resulting salt can then be isolated by evaporation of the water.
| Target Rubidium Salt | Reactant Acid | Reaction Equation |
| Rubidium Chloride | Hydrochloric Acid | RbOH + HCl → RbCl + H₂O |
| Rubidium Sulfate | Sulfuric Acid | 2RbOH + H₂SO₄ → Rb₂SO₄ + 2H₂O |
| Rubidium Nitrate | Nitric Acid | RbOH + HNO₃ → RbNO₃ + H₂O |
| Rubidium Chromate | Chromic Acid | 2RbOH + H₂CrO₄ → Rb₂CrO₄ + 2H₂O |
This method is widely applicable for the preparation of a broad range of rubidium salts with various anions.
Hydrothermal Synthesis Pathways for Rubidium-Containing Materials
Hydrothermal synthesis is a method of synthesizing crystalline materials from aqueous solutions under high temperature and pressure. Rubidium hydroxide often serves as a mineralizer or a source of rubidium ions in these reactions. The high pH environment created by rubidium hydroxide can facilitate the dissolution of precursors and promote the crystallization of the desired product.
An example of this is the synthesis of rubidium-containing titanates. In a typical hydrothermal process, a titanium dioxide precursor is mixed with a concentrated solution of rubidium hydroxide. The mixture is then sealed in an autoclave and heated to elevated temperatures (e.g., 150-250°C) for a specific duration. Under these conditions, the titanium dioxide dissolves and reacts with the rubidium hydroxide to form crystalline rubidium titanate phases. The specific phase and morphology of the resulting material can be controlled by adjusting the reaction parameters such as temperature, time, and the concentration of the rubidium hydroxide solution. mdpi.comresearchgate.netncu.edu.tw
Similarly, rubidium thio-hydroxosilicogermanates have been synthesized using a mechanochemical-hydrothermal method where rubidium hydroxide is a key reactant. ukm.myfishersci.com
Solution Growth Techniques for Rubidium-Containing Single Crystals
Solution growth is a common method for producing large, high-quality single crystals. This compound can be a starting material for the synthesis of the compound to be crystallized or can be used to adjust the pH of the growth solution, which can influence the solubility of the material and the crystal habit.
A notable example is the synthesis and growth of rubidium hydrogen succinate (B1194679) hydrate (RbHSH) single crystals. rsc.org In this process, an equimolar ratio of this compound and succinic acid are dissolved in deionized water. The slow evaporation of this aqueous solution at a constant temperature leads to the formation of single crystals of RbHSH. The quality and size of the crystals are dependent on factors such as the rate of evaporation, the purity of the starting materials, and the stability of the growth environment.
Slow Evaporation Methodologies
The slow evaporation technique is a straightforward and effective method for growing single crystals from a solution. This method relies on the gradual removal of the solvent, which slowly increases the solute concentration to the point of supersaturation, leading to nucleation and subsequent crystal growth. The process is typically carried out at a constant temperature to ensure a controlled and slow rate of evaporation, which is essential for the formation of large, high-quality crystals.
While specific research detailing the slow evaporation methodology for pure this compound is not extensively documented in publicly available literature, the synthesis of derived compounds provides a clear procedural framework. A notable example is the synthesis of rubidium hydrogen succinate hydrate, which utilizes this compound as a key precursor. rsc.org
The general steps for slow evaporation crystal growth, as exemplified by the synthesis of rubidium hydrogen succinate hydrate, are as follows:
Preparation of a Saturated or Near-Saturated Solution : A calculated amount of the solute is dissolved in a suitable solvent to create a solution that is close to its saturation point. chemistryviews.org In the case of rubidium hydrogen succinate hydrate, equimolar amounts of this compound and succinic acid are dissolved in double-distilled water. rsc.org
Homogenization : The solution is thoroughly mixed to ensure homogeneity. A magnetic stirrer is often used for this purpose. rsc.org
Filtration : The solution is filtered to remove any insoluble impurities that could act as unwanted nucleation sites, leading to the formation of multiple small crystals instead of a few large ones. rsc.org
Controlled Evaporation : The filtered solution is placed in a suitable container, such as a crystallization dish or a vial, which is then covered in a manner that allows for slow and controlled evaporation of the solvent. chemistryviews.org This can be achieved by covering the container with a perforated film or by using a lid that is not airtight. rsc.orgchemistryviews.org For the growth of rubidium hydrogen succinate hydrate crystals, the solution was kept in a Petri dish covered with a thick polythene sheet with small holes. rsc.org
Crystal Harvesting : The container is left undisturbed in a location with a stable temperature and minimal vibrations. Over time, as the solvent evaporates, crystals will form and grow. The duration for crystal growth can range from days to weeks. In the synthesis of rubidium hydrogen succinate hydrate, transparent colorless seed crystals were harvested after a period of 20 days. rsc.org
The following table outlines the materials and conditions used in the slow evaporation synthesis of Rubidium Hydrogen Succinate Hydrate. rsc.org
| Parameter | Details |
| Starting Materials | Analytical Reagent (AR) grade this compound, Succinic acid |
| Solvent | Double distilled water |
| Molar Ratio | Equimolar ratio of reactants |
| Apparatus | Temperature-controlled magnetic stirrer, Whatman filter paper, Petri dish |
| Evaporation Control | Covered with a thick polythene sheet with small holes |
| Environment | Room temperature |
| Growth Period | 20 days |
| Product | Transparent colorless seed crystals of Rubidium Hydrogen Succinate Hydrate |
Solution Chemistry Control for Crystal Morphology
While specific studies on the control of crystal morphology for this compound are limited, the general principles of solution chemistry control are well-established and can be applied. The key factors that influence crystal morphology include the choice of solvent, the level of supersaturation, and the temperature of the solution.
Influence of Solvent: The solvent is one of the most significant factors affecting crystal habit. The interaction between the solvent molecules and the different faces of the growing crystal can either promote or inhibit growth on those faces. Solvents that strongly adsorb to a specific crystal face can slow down its growth, causing that face to become more prominent in the final crystal shape. The use of binary or tertiary solvent systems can further modify crystal morphology by altering the solvent-crystal interface interactions. chemistryviews.org For highly polar compounds like rubidium hydroxide, polar solvents such as water are typically used.
Effect of Supersaturation: The degree of supersaturation of the solution is the driving force for crystallization. A low level of supersaturation generally favors slower crystal growth and can lead to the formation of more well-defined and larger crystals. Conversely, high supersaturation levels can result in rapid, uncontrolled nucleation and the growth of smaller, less perfect crystals.
Role of Temperature: Temperature influences both the solubility of the solute and the kinetics of crystal growth. For many salts, solubility increases with temperature. Therefore, controlling the temperature can be used to control the level of supersaturation. A stable temperature is crucial for consistent crystal growth.
The table below summarizes the key parameters in solution chemistry and their general influence on crystal morphology.
| Parameter | Influence on Crystal Morphology |
| Solvent Type | Can selectively inhibit or promote the growth of specific crystal faces through surface adsorption, altering the crystal habit. The polarity and hydrogen bonding capacity of the solvent are critical. |
| Supersaturation Level | Higher supersaturation levels tend to lead to faster growth and potentially less defined or dendritic crystal forms. Lower supersaturation favors slower, more controlled growth and well-formed crystals. |
| Temperature | Affects solubility and growth kinetics. Stable temperatures are essential for uniform crystal growth. Temperature gradients can induce variations in morphology. |
| pH of the Solution | Can influence the surface charge of the crystal faces, affecting the adsorption of solvent molecules or impurities and thereby altering the relative growth rates of the faces. |
| Additives/Impurities | Can act as "habit modifiers" by selectively adsorbing onto specific crystal faces, blocking growth sites and changing the overall crystal shape. |
By carefully controlling these parameters, it is possible to influence the final morphology of the crystals of this compound and its derived compounds.
Advanced Spectroscopic Investigations
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy Studies
Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying functional groups and probing the structure of molecules based on their characteristic vibrations. When infrared radiation interacts with a molecule, it can excite vibrations such as stretching, bending, rocking, and wagging of the chemical bonds.
Studies on rubidium hydroxide (B78521) hydrates reveal the distinct vibrational modes associated with the hydroxide ion (OH⁻) and the water of hydration (H₂O). The presence of strongly hydrogen-bonded, coordinated water is a key feature identified in the infrared spectra of rubidium hydroxide monohydrate. iaea.org The spectra show characteristic rocking and wagging modes of these water molecules, which provides insight into the crystal structure. iaea.org The interactions between the hydroxide ions and the solvating water molecules in aqueous solutions of strong bases like rubidium hydroxide lead to a broad continuum of absorption in the mid-infrared region, indicating strong hydrogen bonding. mit.edu
The analysis of IR spectra involves assigning specific absorption bands to particular vibrational modes. For rubidium hydroxide hydrates, these assignments distinguish between the vibrations of the hydroxide ion, the water molecules, and the Rb-O lattice. The O-H stretching vibrations of the hydroxide and water molecules are typically observed at higher wavenumbers, while bending modes appear at intermediate wavenumbers. The lower frequency region contains information about the librational (rocking and wagging) modes of the water molecules and the stretching of the rubidium-oxygen bond. iaea.org The analysis of these modes is essential for understanding the nature of the hydrogen bonding and the coordination environment within the crystal lattice. iaea.orgmit.edu
Matrix isolation is an experimental technique where molecules are trapped in a rigid, inert matrix (such as argon or neon) at cryogenic temperatures. This minimizes intermolecular interactions, allowing for the study of individual molecules. The infrared spectra of matrix-isolated, anhydrous Rubidium Hydroxide (RbOH) have been used to identify the fundamental vibrational frequencies of the molecule in a near-isolated state. aip.org In these studies, the Rb-O stretching vibration (ν₁) and the bending vibration (ν₂) have been clearly assigned. The observation of these modes for both RbOH and its deuterated analogue, RbOD, helped confirm an essentially linear geometry for the molecule. aip.org
| Species | Vibrational Mode | Frequency (cm⁻¹) |
|---|---|---|
| RbOH | Rb-O Stretch (ν₁) | 354.4 |
| RbOH | Bending (ν₂) | 309.0 |
| RbOD | Rb-O Stretch (ν₁) | 345 |
| RbOD | Bending (ν₂) | 229 |
Near-Infrared (NIR) Spectroscopy in Hydration Studies
Near-Infrared (NIR) spectroscopy, which covers the region from approximately 780 nm to 2500 nm, is particularly useful for studying overtone and combination bands of fundamental molecular vibrations. The O-H, C-H, and N-H stretching vibrations have prominent overtones in the NIR region.
This technique is highly effective for investigating the hydration and dehydration processes in alkali metal hydroxides. acs.org While a detailed NIR study on rubidium hydroxide hydrate (B1144303) is not widely available, the methodology has been demonstrated with similar compounds like lithium hydroxide (LiOH). In such studies, NIR spectroscopy can distinguish between different types of hydroxyl groups. For example, anhydrous LiOH shows distinct absorption bands for surface and interlayer OH⁻ groups, while the monohydrate form, LiOH·H₂O, exhibits separate bands for the interlayer OH⁻ and the water of crystallization. acs.org These bands correspond to the first overtones of the fundamental O-H stretching vibrations observed in the mid-IR region. By monitoring the changes in the intensity and position of these NIR bands, the state of hydration and the kinetics of water absorption can be studied in detail. acs.org
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, and chemical environment of atoms within a molecule. For rubidium hydroxide hydrate, both proton (¹H) and rubidium-87 (B1240521) (⁸⁷Rb) NMR could provide valuable structural data.
¹H NMR: Proton NMR is sensitive to the chemical environment of hydrogen atoms. In a solid-state ¹H NMR spectrum of this compound, it would be possible to distinguish between the protons of the hydroxide ions and those of the water molecules. nih.gov This is because the different bonding environments and hydrogen-bonding interactions would result in distinct chemical shifts. For example, in hydrated magnesium minerals, hydroxyl protons are observed at different chemical shifts than the protons of hydrating water molecules. nih.gov
⁸⁷Rb NMR: Rubidium has two NMR-active isotopes, ⁸⁵Rb and ⁸⁷Rb, with ⁸⁷Rb being the nucleus of choice due to its higher sensitivity and narrower signal linewidths. huji.ac.il ⁸⁷Rb is a quadrupolar nucleus, which means its NMR signal is highly sensitive to the symmetry of the local electric field. huji.ac.il This makes ⁸⁷Rb NMR a powerful probe for studying the coordination environment of the Rb⁺ ion. Changes in the hydration state or crystal structure of this compound would alter the symmetry around the rubidium nucleus, leading to measurable changes in the NMR spectrum, such as the quadrupole coupling constant. acs.org While specific studies on RbOH hydrate are scarce, ⁸⁷Rb NMR has been successfully applied to characterize the distinct rubidium sites in various inorganic rubidium salts. berkeley.edu
Solid-State MAS NMR for Structural Elucidation
There is a notable absence of dedicated studies using Solid-State MAS NMR for the structural elucidation of this compound in the available research. This technique is a powerful tool for investigating the local environment of atomic nuclei in solid materials, and in the case of hydrates, it can provide significant insights into the crystal structure and the dynamics of water molecules. However, specific experimental data, such as chemical shifts, quadrupolar coupling constants for the rubidium nucleus, or proton NMR data that would detail the hydrogen bonding environment within this compound, are not present in the surveyed literature.
Photoluminescence Spectroscopy
Investigations into the photoluminescent properties of this compound are not found in the reviewed scientific papers. Photoluminescence spectroscopy is used to study the electronic structure and excited states of a material by observing the light emitted after it absorbs photons. While rubidium and its compounds are utilized in various optical and laser applications, the specific photoluminescence spectrum, including emission and excitation wavelengths or quantum yield for this compound, remains uncharacterized in the public domain.
Structural Characterization and Hydration Phenomena
X-ray Diffraction (XRD) Studies
X-ray diffraction is a foundational technique for determining the atomic and molecular structure of crystalline materials. By analyzing the angles and intensities of diffracted X-ray beams, it is possible to produce a three-dimensional model of the electron density within a crystal, revealing unit cell dimensions, bond lengths, and bond angles. ornl.gov
Powder X-ray diffraction (PXRD) is employed to analyze polycrystalline samples and is a primary tool for identifying crystalline phases and confirming the crystalline nature of a material. A crystalline substance like rubidium hydroxide (B78521) hydrate (B1144303) will produce a distinct diffraction pattern characterized by a series of sharp peaks at specific diffraction angles (2θ), which serves as a fingerprint for the specific crystalline phase. In contrast, an amorphous material would yield a broad, featureless halo. While a specific indexed PXRD pattern for rubidium hydroxide hydrate is not detailed in readily available literature, its existence as a crystalline solid is well-established through single-crystal studies of the anhydrous form and its inclusion in crystalline metal-organic frameworks. ornl.govwpmucdn.com
A 1987 study by Jacobs et al. detailed the crystalline phases of anhydrous rubidium hydroxide. Their work, based on single-crystal X-ray diffraction data, determined that RbOH crystallizes in a monoclinic system. The key crystallographic parameters for anhydrous RbOH are presented below. kisti.re.kracs.org
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/m |
| a | 4.148 Å |
| b | 4.230 Å |
| c | 6.062 Å |
| β | 104.3° |
In this anhydrous structure, the Rubidium ion (Rb¹⁺) is bonded in a 9-coordinate geometry, with Rb-O bond distances ranging from 2.78 Å to 3.02 Å. materialsproject.org
Electron Diffraction Methods for Molecular Geometry
Electron diffraction, particularly gas electron diffraction (GED), is a powerful method for determining the molecular geometry of volatile substances free from intermolecular forces present in the solid state. However, dedicated studies employing electron diffraction techniques for the structural analysis of this compound are not prominent in the surveyed scientific literature. Theoretical studies have been performed to determine the gas-phase geometries of alkali metal hydroxides, which indicate a linear structure for molecules like MOH.
Investigation of Hydration Shells and Coordination Environment
The behavior of the rubidium ion (Rb⁺) in aqueous solution is defined by the arrangement of water molecules in its immediate vicinity, known as the hydration shell or coordination sphere. Due to the relatively low charge density of Rb⁺, it is considered a weak "structure-breaker," meaning its influence on the surrounding water structure is less pronounced than that of smaller, more highly charged ions. tu-dortmund.de The investigation into this hydration environment involves both sophisticated computational models and direct experimental measurements.
Computational chemistry provides significant insights into the energetics and structure of ion hydration. Molecular Dynamics (MD) simulations and ab initio calculations are used to model the interactions between the Rb⁺ ion and surrounding water molecules to predict properties like the hydration number (the number of water molecules in the first hydration shell) and ion-oxygen distances.
A 2004 study using density functional and ab initio calculations investigated the progressive hydration of a single RbOH molecule. nih.gov The study found that the Rb-OH bond significantly lengthens as water molecules are added, suggesting that four water molecules are required for stable dissociation and five are needed for complete dissociation into ions. nih.gov
More recent MD simulations focusing on the hydrated Rb⁺ ion in aqueous solution have provided detailed structural data. These simulations model the complex interplay between ion-water and water-water interactions to define the solvent structure around the ion. kisti.re.kr
| Computational Method | Parameter | Value |
|---|---|---|
| Molecular Dynamics (MD) Simulation | Coordination Number (CN) | ~8 |
| Average Rb-O Distance | 2.87 Å | |
| Ab initio MD | Coordination Number (CN) | ~7.1 |
| Average Rb-O Distance | 2.90 Å |
These computational approaches consistently show a relatively high coordination number for the Rb⁺ ion, with a first hydration shell located at an average distance of approximately 2.9 Å. kisti.re.krnih.gov
Experimental techniques provide direct measurements of the hydration structure of ions in solution. Large Angle X-ray Scattering (LAXS) and Extended X-ray Absorption Fine Structure (EXAFS) are particularly powerful for this purpose. LAXS is sensitive to all atomic pair distances in a sample, while EXAFS provides information specifically about the local environment around a target element (in this case, Rubidium).
Several studies using these techniques have determined the coordination number and Rb-O bond distances for the hydrated rubidium ion. The results show some variability depending on the specific technique and data analysis methods used. For instance, LAXS studies have determined the mean Rb-O bond distance to be 2.98 Å, corresponding to an eight-coordinate Rb⁺ ion. nih.gov Other experimental studies have reported coordination numbers ranging from approximately 6 to 8. wpmucdn.comnih.gov
| Experimental Technique | Parameter | Value |
|---|---|---|
| LAXS & EXAFS (Combined) | Coordination Number (CN) | ~8 |
| Average Rb-O Distance | 2.98 Å | |
| Anomalous X-ray Scattering | Coordination Number (CN) | 6.4 - 7.4 |
| Average Rb-O Distance | ~0.305 nm (3.05 Å) | |
| EXAFS | Coordination Number (CN) | ~6.5 |
| Average Rb-O Distance | ~0.288 nm (2.88 Å) |
Collectively, both computational and experimental findings indicate that the rubidium ion in aqueous solution is surrounded by a weakly structured first hydration shell containing approximately 6 to 8 water molecules, with an average Rb-O distance of 2.9 to 3.0 Å. materialsproject.orgnih.gov
Studies on Ion-Water Interactions in Aqueous Solutions
The interaction between the rubidium cation (Rb⁺) and water molecules is a fundamental aspect of the structure of this compound. In aqueous solutions, the alkali metal ions are known to be weakly hydrated, forming a single shell of water molecules around them. osti.gov Studies utilizing large-angle X-ray scattering (LAXS) have provided insights into the coordination environment of the rubidium ion in aqueous solutions. These investigations have determined the mean bond distance between the rubidium ion and the oxygen atoms of the surrounding water molecules, as well as the coordination number of the hydrated rubidium ion. osti.gov
The interaction between the hydroxide ion (OH⁻) and water molecules is also a critical factor. The hydroxide ion is strongly hydrated and can form hydrogen bonds with surrounding water molecules, influencing the local water structure. mit.eduresearchgate.net The presence of the Rb⁺ ion can further modulate these interactions. Theoretical studies on hydrated hydroxide anion clusters interacting with a rubidium atom provide computational insights into the energetics and geometries of these small ion-water complexes. emergentmind.com
| Ion | Mean M-O Bond Distance (Å) | Coordination Number |
| Rb⁺ | 2.98(1) | 8 |
Data from a study on the hydration of alkali metal ions in aqueous solution. osti.gov
Analysis of Intermolecular Bonding and Hydrogen Bond Networks
The crystal lattice of this compound is stabilized by a network of intermolecular forces, with hydrogen bonding playing a pivotal role. Infrared spectral analysis of rubidium hydroxide hydrates has confirmed the presence of coordinated water and hydroxide ions. acs.orgsemanticscholar.org The spectra indicate the existence of strongly hydrogen-bonded, coordinated water molecules within the structure. acs.org
The hydrogen bonds in the structure would involve the hydroxide ion acting as a hydrogen bond acceptor and the water molecules acting as both donors and acceptors. This would create a three-dimensional network linking the rubidium ions, hydroxide ions, and water molecules.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. rsc.orgnih.govmdpi.com While a specific Hirshfeld analysis for this compound is not available in the provided search results, an examination of a related compound, rubidium hydrogen succinate (B1194679) hydrate, offers a valuable illustration of the insights this method can provide. rsc.org
| Interaction Type | Description |
| d_norm | A surface that maps regions of close intermolecular contact. Red spots indicate contacts shorter than the van der Waals radii, blue spots indicate longer contacts, and white areas represent contacts around the van der Waals distance. |
| Fingerprint Plot | A 2D histogram of the distances from the Hirshfeld surface to the nearest atom inside (d_i) and outside (d_e) the surface, providing a summary of all intermolecular contacts in the crystal. |
Theoretical Frameworks of Hydration (e.g., Mendeleev's Hydration Theory)
The hydration of ions in solution has been a subject of theoretical investigation for over a century. One of the early and influential frameworks was developed by Dmitri Mendeleev. Mendeleev's hydration theory, proposed in the late 19th century, posited that the dissolution of a substance in a solvent is a chemical process leading to the formation of definite chemical compounds, or hydrates. researchgate.net This was in contrast to the prevailing physical theories of the time, which viewed solutions as simple mixtures.
Mendeleev's theory was based on his observation of the properties of solutions, such as density, as a function of concentration. He noted that these properties often showed sharp breaks at specific concentrations, which he interpreted as evidence for the formation of stable hydrates with a definite stoichiometry.
While modern theories of hydration are more nuanced and incorporate concepts from quantum mechanics and statistical mechanics, Mendeleev's fundamental idea of specific ion-solvent interactions remains relevant. The hydration of the rubidium and hydroxide ions in this compound can be seen as an example of the formation of a stable hydrate, as envisioned by Mendeleev. The coordination of a specific number of water molecules around the Rb⁺ ion, as determined by experimental methods, aligns with the concept of a definite hydrate structure. osti.gov
Further computational studies, employing methods such as Density Functional Theory (DFT), can provide a more detailed and quantitative understanding of the hydration process, including the energetics of ion-water binding and the structure of the hydration shells, building upon the foundational concepts laid out by early theories like Mendeleev's. osti.govnih.gov
Computational Chemistry and Theoretical Modeling of Rubidium Hydroxide
***Note:** Comprehensive computational studies specifically targeting crystalline this compound are limited in publicly accessible scientific literature. The following sections detail the theoretical and computational modeling of the closely related and well-studied anhydrous rubidium hydroxide (RbOH) molecule, which serves as a fundamental model for understanding the compound's intrinsic properties.*
Computational Chemistry and Theoretical Modeling
Computational chemistry provides powerful tools to investigate the molecular properties of rubidium hydroxide (B78521) from first principles. These methods allow for the detailed examination of its electronic structure, stability, and spectroscopic characteristics, offering insights that complement experimental findings.
Catalytic Applications and Mechanistic Studies
As an Oxidative Chlorination Catalyst
Rubidium compounds are utilized as catalysts or promoters in oxidative chlorination reactions, particularly in the synthesis of 1,2-dichloroethane (B1671644) (EDC), a key precursor for vinyl chloride monomer (VCM) production. nih.govnih.gov The process, often referred to as oxychlorination, involves the reaction of ethylene (B1197577), hydrogen chloride (HCl), and oxygen. nih.govgoogle.com
Catalyst systems for this process are typically based on copper(II) chloride (CuCl₂) on a support like alumina (B75360) (γ-Al₂O₃). nih.govacs.org The addition of alkali metal chlorides, including rubidium chloride, is a common strategy to modify the catalyst's performance. acs.orggoogle.com These promoters can influence the activity and selectivity of the catalyst, helping to optimize the production of EDC while minimizing the formation of unwanted byproducts. acs.org The reaction is highly exothermic and typically carried out in either a fixed-bed or fluidized-bed reactor at temperatures between 200°C and 450°C. nih.govgoogle.com The catalytic cycle involves the reduction of CuCl₂ by ethylene and its subsequent re-oxidation by the oxygen and HCl mixture. acs.orgresearchgate.net
Promoter in Heterogeneous Catalysis
Rubidium often functions as a chemical promoter in heterogeneous catalysis, where it enhances the performance of the primary active metal. Promoters can modify the electronic properties of the catalyst, influence the catalyst's surface structure, and affect the interactions between the active metal and the support material. researchgate.netrsc.org
In the Fischer-Tropsch Synthesis (FTS), a process that converts synthesis gas (a mixture of carbon monoxide and hydrogen) into liquid hydrocarbons, iron-based catalysts are commonly used. Alkali metals, including rubidium, are effective promoters for these catalysts. researchgate.netgoogle.com
Studies on rubidium-promoted iron FTS catalysts have shown that while the initial activity might be lower than unpromoted catalysts, the promoted versions exhibit a steady conversion with lower deactivation rates. researchgate.net Rubidium promotion influences the product selectivity in several key ways: it leads to lower methane (B114726) production and higher selectivity towards CO₂, alkenes (olefins), and specifically 1-alkenes. researchgate.net For instance, a 3wt% Rb-promoted Fe₃O₄ catalyst demonstrated high selectivity for light olefins (47.4%) with a high olefin-to-paraffin ratio. researchgate.net
The promotion also affects the catalyst's structure. During the reaction, the active phase of the iron catalyst is typically an iron carbide. With rubidium promotion, while the initial carbide phase may be χ-Fe₅C₂ (Hägg carbide), it can transform into ɛ′-Fe₂.₂C as the synthesis continues, a phase which declines much more rapidly in unpromoted catalysts. researchgate.net This stabilization of the active carbide phase contributes to the catalyst's enhanced stability. researchgate.net The electronic modifications induced by the alkali metal promoter on the iron carbides are considered a key factor in altering the catalyst's activity and selectivity. nih.gov
| Parameter | Effect of Rubidium Promotion | Reference |
|---|---|---|
| Catalyst Stability | Lower deactivation rate | researchgate.net |
| Methane (CH₄) Selectivity | Decreased | researchgate.net |
| Carbon Dioxide (CO₂) Selectivity | Increased | researchgate.net |
| Alkene (Olefin) Selectivity | Increased | researchgate.netresearchgate.net |
| Active Phase | Stabilizes iron carbide phases (e.g., ɛ′-Fe₂.₂C) | researchgate.net |
Ruthenium-based catalysts, particularly those on carbon supports, are highly active for ammonia (B1221849) synthesis, the cornerstone of modern fertilizer production. researchgate.netheraeus-precious-metals.com The activity of these catalysts can be significantly enhanced by the addition of alkali metal promoters, with the effectiveness generally following the order Cs > Rb > K > Na. researchgate.net
Rubidium acts as an electronic promoter, which is crucial for the catalyst's function. researchgate.net A comparative study of rubidium and cesium as promoters on "Sibunit" carbon-supported ruthenium catalysts found distinct differences in their interactions. researchgate.net While both enhance catalytic activity, the nature of their interaction with the support and the active metal differs, which has implications for catalyst design and preparation. researchgate.netcatalysis.ruihcp.ru The addition of these promoters is known to increase the electron density of the ruthenium particles, which facilitates the crucial step of dinitrogen bond cleavage. researchgate.netmdpi.com
| Feature | Rubidium (Rb) Promoter | Cesium (Cs) Promoter | Reference |
|---|---|---|---|
| Interaction with Support | No significant interaction with "Sibunit" carbon support | Interacts with "Sibunit" carbon support | researchgate.net |
| Promoter-Metal Interaction | Stronger interaction with Ruthenium | Weaker interaction with Ruthenium (due to support interaction) | researchgate.net |
| Overall Activity Promotion | Highly effective, but generally less so than Cesium | Generally the most effective single alkali promoter | researchgate.netresearchgate.net |
This lack of promoter-support interaction allows for a stronger interaction between the rubidium promoter and the active ruthenium metal. researchgate.net In contrast, cesium, another effective promoter, interacts with both the carbon support and the ruthenium. researchgate.net This difference highlights that the pathway of interaction can vary significantly even between similar promoters, influencing the electronic state and, consequently, the catalytic activity of the active metal. researchgate.netcatalysis.ruihcp.ru Understanding these interactions is key to the rational design of more efficient catalysts. nih.gov
In Organic Synthesis Reactions
Beyond large-scale industrial catalysis, rubidium hydroxide's chemical properties make it relevant in the realm of fine chemical and organic synthesis.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds in organic synthesis. wikipedia.orgnih.gov A critical component in the Suzuki reaction mechanism is the presence of a base. masterorganicchemistry.comyonedalabs.com The base plays a crucial role in the transmetalation step, which is often the rate-determining step of the catalytic cycle. researchgate.netorganic-chemistry.org
In this step, the base activates the organoboron species (typically a boronic acid) by converting it into a more nucleophilic borate (B1201080) anion (e.g., RB(OH)₃⁻). researchgate.netorganic-chemistry.org This activated species then transfers its organic group to the palladium center. yonedalabs.com For this activation to occur efficiently, a sufficiently strong base is required. masterorganicchemistry.comyoutube.com
Rubidium hydroxide (B78521) is a strong base, more so than the more commonly used sodium or potassium hydroxides. nih.gov Its high basicity makes it a suitable candidate for facilitating such cross-coupling reactions where the activation of the organometallic reagent is essential for the catalytic cycle to proceed. masterorganicchemistry.com
Tishchenko-type Cross-Esterification
No scientific literature could be found that documents the use of rubidium hydroxide hydrate (B1144303) as a catalyst for the Tishchenko-type cross-esterification reaction. This reaction, which involves the disproportionation of two different aldehydes to form an ester, is typically catalyzed by aluminum alkoxides or other Lewis acids, and while base-catalyzed versions exist, no studies specifically implicate rubidium hydroxide.
Gas-Phase Catalytic Oxidation Reactions (e.g., Benzyl (B1604629) Alcohol Oxidation)
There is no available research that describes the use of rubidium hydroxide hydrate as a catalyst for the gas-phase oxidation of benzyl alcohol. Studies on this specific reaction predominantly focus on catalysts based on noble metals such as gold and palladium, often on various support materials. The literature does not indicate that this compound has been investigated or found to be an effective catalyst for this transformation under gas-phase conditions.
Surface Basicity and Acidity in Catalytic Performance
General chemical principles indicate that rubidium hydroxide is a strong base. It has been mentioned in the context of modifying the surfaces of other catalytic materials, such as zeolites, to enhance their basic properties. For instance, the rubidium cation (Rb⁺) can act as a charge-compensating agent on silica-alumina surfaces. However, specific studies that characterize the surface basicity and acidity of this compound itself when used as a standalone catalyst are absent from the available literature. Consequently, no data tables detailing properties like the number and strength of acidic or basic sites, which are crucial for understanding catalytic performance, can be provided.
Due to the absence of detailed research findings and quantitative data for these specific catalytic applications, it is not possible to construct the requested scientific article while adhering to the required standards of accuracy and depth.
Electrochemical Research and Energy Storage
Development of Electrolytes for Batteries
Rubidium hydroxide (B78521) and its derivatives have been explored for their potential use in battery electrolytes, where they can influence performance metrics such as ionic conductivity and stability. smolecule.com While not as common as sodium or potassium hydroxides, the unique characteristics of the rubidium cation have led to its investigation in specific battery applications. wikipedia.org
One area of research involves the use of rubidium ions as an additive in electrolytes for sodium-ion batteries. The introduction of rubidium cations, which can be sourced from compounds like rubidium hydroxide, into the electrolyte has been shown to modify the chemical composition of the solid electrolyte interphase (SEI) on hard carbon anodes. researchgate.net This modification can lead to a significant increase in the ionic conductivity and stability of the SEI. researchgate.net Research has indicated that a small addition of rubidium ions can improve the capacity retention of sodium-ion cells. researchgate.net For instance, the addition of 0.05 M of a rubidium salt to an electrolyte resulted in a capacity retention of 95.3% after 100 cycles, a notable improvement from the 80.6% retention in the control cell. researchgate.net
The general application of rubidium hydroxide in electric storage batteries has been noted, suggesting its role as a component in certain battery formulations. nih.gov Furthermore, research into rubidium carbonate-doped mixed electrolyte lithium batteries highlights the beneficial effects of rubidium ions in enhancing ionic conductivity and improving battery safety by preventing the growth of lithium dendrites. dqpure.com Although this research focuses on the carbonate form, it underscores the potential of rubidium compounds, in general, to improve electrolyte properties.
A summary of the impact of rubidium ion additives in sodium-ion battery electrolytes is presented in the table below.
| Electrolyte Additive | Concentration (M) | Battery Type | Anode Material | Performance Improvement |
| Rubidium Ions (Rb⁺) | 0.05 | Sodium-ion | Hard Carbon | Increased capacity retention to 95.3% after 100 cycles |
Role in Electrochemical Reaction Mechanisms (e.g., CO Reduction Reaction)
The influence of electrolyte cations on the mechanisms of electrochemical reactions is a significant area of study. Rubidium hydroxide has been used as an electrolyte to investigate the cation effect on the electrochemical carbon monoxide (CO) reduction reaction (CORR). The size of the alkali metal cation in the hydroxide electrolyte has been shown to affect the activity and selectivity of the reaction on copper electrodes.
In these studies, larger alkali metal cations, like rubidium, have been observed to promote the electrochemical reduction of CO. This effect is attributed to the interaction between the hydrated cations and the reaction intermediates at the electrode-electrolyte interface. The use of rubidium hydroxide in the electrolyte helps to stabilize key intermediates and lower the activation energy for certain reaction pathways, thereby influencing the product distribution.
Research has also explored the use of rubidium hydroxide in methanol-based electrolytes for the electrochemical reduction of carbon dioxide (CO₂) to ethylene (B1197577). In a comparative study, a RbOH/methanol electrolyte demonstrated a higher ratio of current efficiency for ethylene production compared to methane (B114726), with a ratio of 6.7, as opposed to 2.3 in a KOH/methanol electrolyte. This suggests that the choice of cation in the electrolyte plays a crucial role in directing the reaction pathway towards more valuable multi-carbon products.
The table below summarizes the comparative efficiency of different electrolytes in the CO₂ reduction to ethylene.
| Electrolyte | Product Ratio (Ethylene/Methane) |
| KOH/methanol | 2.3 |
| RbOH/methanol | 6.7 |
Electrolyte Purification Methodologies
The purity of electrolytes is critical for reliable and high-performance electrochemical systems, as impurities can interfere with reaction mechanisms and degrade electrode surfaces. For alkaline electrolytes, including those based on rubidium hydroxide, the removal of metal impurities, particularly iron, is a common concern. Several methodologies developed for the purification of alkali metal hydroxide solutions can be applied to rubidium hydroxide electrolytes.
One established method for purifying aqueous alkali metal hydroxides involves chemical precipitation. This can be achieved by adding a small quantity of a nickel salt solution, such as nickel sulfate (B86663), to the hydroxide solution. google.com This process leads to the precipitation of impurities like iron, alumina (B75360), and silica, which can then be removed by filtration. google.com
Another approach is electrochemical purification. This method utilizes a two-electrode setup where a constant current is passed through the electrolyte for an extended period. acs.orgcore.ac.uk This process can effectively remove trace metal impurities, which deposit on the electrodes. For instance, galvanostatic electrolysis at 100 mA for 12 hours has been shown to successfully remove iron impurities from a potassium hydroxide electrolyte. acs.orgcore.ac.uk
Adsorption-based purification is also employed, where high-purity metal hydroxides, such as nickel (II) hydroxide or cobalt (II) hydroxide, are used as absorbents to remove soluble iron species from the alkaline electrolyte. nsf.gov The electrolyte is mixed with the absorbent powder, and the impurities are adsorbed onto the surface of the powder, which is then separated by centrifugation and decanting. nsf.gov To remove any residual particulate matter, the purified electrolyte can be passed through a fine filter, such as a 0.1 µm hydrophilic polyethersulfone (PES) filter. nsf.gov
These purification techniques are generally applicable to alkali metal hydroxides and are crucial for preparing high-purity rubidium hydroxide hydrate (B1144303) electrolytes for sensitive electrochemical research.
| Purification Method | Description | Target Impurities |
| Chemical Precipitation | Addition of a nickel salt solution to precipitate insolubles. google.com | Iron, Alumina, Silica google.com |
| Electrochemical Purification | Passing a constant current through the electrolyte to deposit impurities on electrodes. acs.orgcore.ac.uk | Iron and other metals acs.orgcore.ac.uk |
| Adsorption | Using particulate Ni(OH)₂ or Co(OH)₂ to adsorb soluble impurities, followed by filtration. nsf.gov | Iron species nsf.gov |
Environmental Chemistry Applications
Studies on Heavy Metal Removal from Wastewater
Following a comprehensive review of available scientific literature, no specific research studies detailing the application of rubidium hydroxide (B78521) hydrate (B1144303) for the removal of heavy metals from wastewater were identified. The prevailing body of research on heavy metal precipitation focuses on the use of more common and economically viable alkaline agents such as sodium hydroxide and calcium hydroxide. watertechusa.comnih.govnih.gov
The general principle of hydroxide precipitation involves adjusting the pH of the wastewater to a level where heavy metal ions react with hydroxide ions to form insoluble metal hydroxides. watertechusa.comnih.gov These solid precipitates can then be removed from the water through processes like sedimentation and filtration. watertechusa.com While rubidium hydroxide is a strong alkali and would be chemically capable of inducing such precipitation, its high cost and rarity compared to other alkali metal hydroxides likely preclude its use in large-scale industrial applications like wastewater treatment. sciencemadness.orgwikipedia.org
Existing studies on heavy metal removal explore a variety of techniques beyond simple precipitation, including adsorption, ion exchange, and membrane filtration, none of which mention the use of rubidium compounds. researchgate.netnih.gov Research in this field is continually seeking more efficient and cost-effective materials and methods. researchgate.netarieschem.com
Due to the absence of specific data on the use of rubidium hydroxide hydrate in heavy metal removal, no detailed research findings or data tables can be provided for this section.
Research Safety and Handling Protocols Academic Perspective
Best Practices for Laboratory Handling
Safe handling of rubidium hydroxide (B78521) hydrate (B1144303) in a laboratory setting is achieved through a combination of engineering controls, appropriate personal protective equipment (PPE), and standardized procedural discipline.
Engineering Controls and Work Practices: The primary line of defense is to minimize exposure through engineering controls. All work involving rubidium hydroxide hydrate, especially when dust or aerosols may be generated, must be conducted within a properly functioning and certified chemical fume hood. The laboratory must be equipped with easily accessible and unobstructed emergency facilities, including an eyewash station and a safety shower. General work practices include using the smallest quantity of the chemical necessary for the experiment, washing hands thoroughly after handling, and ensuring containers are kept tightly closed when not in use. Transporting the chemical between laboratory locations should be done using secondary containment, such as a non-reactive bottle carrier.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory to prevent contact with this corrosive compound. The required equipment varies based on the specific procedure and the potential for exposure.
Table 1: Personal Protective Equipment for this compound
| Protection Type | Equipment | Standard/Specification | Purpose |
|---|---|---|---|
| Eye/Face | Chemical Splash Goggles | ANSI Z87.1 | Protects eyes from splashes. |
| Face Shield | Worn in conjunction with goggles | Protects the entire face from splashes, especially when handling larger quantities. | |
| Hand | Chemical-Resistant Gloves | Consult manufacturer's compatibility chart | Prevents skin contact. Recommended materials include Neoprene, Nitrile, Butyl Rubber, or PVC. |
| Body | Laboratory Coat | Standard | Protects skin and personal clothing from minor spills and contamination. |
| Chemical-Resistant Apron | Worn over a lab coat | Provides an additional layer of protection against splashes of corrosive liquids. |
| Respiratory | NIOSH-Approved Respirator | Varies by exposure level | Required if engineering controls are insufficient to maintain exposure below acceptable limits or during spill cleanup. Users must be fit-tested and trained. |
This table is interactive. Click on the headers to sort.
Storage and Incompatibility: Proper storage is crucial to prevent hazardous reactions. This compound should be stored in a cool, dry, and well-ventilated area designated for corrosive materials. Containers must be kept tightly closed to protect from moisture and atmospheric carbon dioxide. It must be segregated from incompatible materials.
Table 2: Materials Incompatible with this compound
| Category | Examples |
|---|---|
| Strong Acids | Hydrochloric Acid, Sulfuric Acid, Nitric Acid |
| Oxidizing Agents | |
| Metals | May be corrosive to certain metals. |
| Combustibles | |
This table is interactive. Click on the headers to sort.
Emergency Response Procedures in Research Settings
Prompt and correct response to emergencies involving this compound can significantly mitigate harm.
Personnel Exposure: Accidental exposure requires immediate first aid and medical attention. The corrosive nature of the compound means that time is a critical factor in response.
Table 3: First Aid for this compound Exposure
| Exposure Route | First Aid Procedure |
|---|---|
| Skin Contact | Immediately remove all contaminated clothing and shoes. Flush the affected skin with copious amounts of water for at least 15-30 minutes in an emergency shower. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15-30 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth if the substance was ingested or inhaled). Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
This table is interactive. Click on the headers to sort.
Spill Response: The procedure for cleaning up a spill depends on its size and location.
Small Spills : If a spill is small (e.g., can be cleaned up in under 10 minutes) and personnel are trained for it, they may proceed with cleanup. Wearing appropriate PPE (including gloves, goggles, face shield, and lab coat), the spilled solid should be carefully swept up to avoid generating dust. Liquid spills should be absorbed with an inert material like vermiculite (B1170534) or sand. The collected material must be placed in a suitable, sealed container for hazardous waste disposal. The area should then be ventilated and washed.
Large Spills : For a significant spill, especially outside of a fume hood, the immediate priority is personnel safety. Evacuate the area, alert others nearby, and contact the institution's emergency response office (e.g., Environmental Health & Safety) or call 911.
Fire Response: this compound itself is not combustible. However, in a fire, containers may explode due to heat. Fires involving this chemical can also produce poisonous gases, such as rubidium oxide. For small fires, a dry chemical powder extinguisher is appropriate. Water spray can be used to cool fire-exposed containers. Firefighters must wear self-contained breathing apparatus and full protective gear.
Waste Management in Academic Laboratories
Proper disposal of this compound and associated materials is a regulatory requirement and an essential part of laboratory safety.
Waste Classification: this compound, in its pure form or in solutions with a pH of 9 or higher, must be managed as a hazardous (or dangerous) waste. Chemical waste generators are responsible for correctly identifying and classifying their waste according to local, state, and federal regulations.
Collection and Storage:
Containers : Waste should be collected in chemically compatible containers, such as those made of polyethylene, provided by the institution's waste management program. Containers must be in good condition, kept closed except when adding waste, and clearly labeled with a "Hazardous Waste" label before any waste is added.
Segregation : Waste containers should be stored in a designated satellite accumulation area, away from incompatible materials to prevent accidental reactions. Secondary containment is recommended.
Neutralization : In-lab neutralization of corrosive waste for the purpose of drain disposal is generally not permitted in academic settings and should only be performed by licensed treatment facilities.
Disposal and Decontamination: When a waste container is full, a chemical waste collection request must be submitted to the institution's Environmental Health & Safety department. All materials used for spill cleanup and any contaminated disposable PPE (e.g., gloves) must also be disposed of as hazardous waste. Laboratory equipment and benches contaminated with this compound should be decontaminated with soap and water, with the cleaning materials also treated as hazardous waste.
Future Research Directions and Emerging Applications
Advanced Characterization Techniques
The development of novel materials incorporating rubidium hydroxide (B78521) hydrate (B1144303) necessitates the use of advanced characterization techniques to fully understand their structural and functional properties. While traditional methods provide foundational data, cutting-edge techniques are crucial for elucidating complex behaviors at the atomic and molecular levels.
For instance, in the characterization of new nonlinear optical (NLO) crystals synthesized using rubidium hydroxide hydrate, a comprehensive suite of techniques is employed. These include:
Single-Crystal X-ray Diffraction (SXRD): To determine the precise crystal structure, including cell parameters and space groups.
Powder X-ray Diffraction (PXRD): To confirm the crystalline nature and phase purity of the synthesized material.
Spectroscopic Methods: Fourier Transform Infrared (FTIR) and UV-visible spectroscopy are used to identify functional groups and analyze the optical transparency of the material.
Thermal Analysis: Techniques like Thermogravimetric/Differential Thermal Analysis (TG-DTA) are essential for determining the thermal stability of the crystals.
Advanced Optical and Mechanical Analysis: Methods such as Z-scan are used to investigate third-order nonlinear optical properties, while microhardness studies reveal mechanical strength.
Future research will likely integrate more sophisticated techniques. For materials intended for electrochemical applications, such as proton conductors, Electrochemical Impedance Spectroscopy (EIS) is critical for investigating ion transport mechanisms and conductivity. This technique allows researchers to distinguish between bulk and grain boundary contributions to conductivity, providing a clearer picture of ionic movement within the material. The application of these varied and advanced techniques is fundamental to establishing the structure-property relationships that govern the performance of these new materials.
Table 1: Advanced Characterization Techniques for Materials Derived from this compound
| Technique | Information Obtained | Application Area | Reference |
|---|---|---|---|
| Single-Crystal X-ray Diffraction (SXRD) | Precise crystal structure, cell parameters, space group | Nonlinear Optical Materials, MOFs | |
| Electrochemical Impedance Spectroscopy (EIS) | Ionic conductivity, ion transport mechanisms | Solid Electrolytes, Proton Conductors | |
| Z-Scan Technique | Third-order nonlinear optical properties | Nonlinear Optical Materials | |
| Thermal Analysis (TG-DTA) | Thermal stability, decomposition points | General Materials Science | |
| Surface-Enhanced Infrared Absorption Spectroscopy (SEIRAS) | In-situ analysis of adsorbed species at electrode surfaces | Electrochemistry, Catalysis |
Novel Synthetic Pathways
Innovation in the synthesis of rubidium-containing materials is moving beyond traditional methods, with a focus on creating complex structures with tailored properties. This compound serves as a key precursor in these novel pathways.
One emerging area is the synthesis of cyclodextrin-based metal-organic frameworks (CD-MOFs). A recently developed modified vapor diffusion method , termed "fast crystallization," enables the rapid, solid-state formation of these MOF compounds. In this method, this compound is dissolved with α-cyclodextrin in water, followed by slow diffusion of methanol to induce the formation of colorless cubic crystals suitable for X-ray analysis. This approach represents a significant advancement over slower, more conventional crystallization processes.
Another pathway involves the solution growth technique utilizing slow evaporation at room temperature. This method has been successfully used to produce large, high-quality single crystals of semiorganic NLO materials. The process involves dissolving this compound and an organic acid (like succinic acid) in deionized water, allowing the solvent to evaporate slowly over several weeks to yield transparent crystals.
Furthermore, reflux-based methods are being employed to synthesize complex coordination polymers. For example, a cobalt-dicarboxylate compound was synthesized by refluxing a mixture of this compound, cyclopropane-1,1-dicarboxylic acid, and cobalt(II) acetate tetrahydrate in water, resulting in a high yield of crimson crystals.
Table 2: Comparison of Novel Synthetic Pathways Using this compound
| Synthetic Pathway | Description | Resulting Material Class | Key Advantage | Reference |
|---|---|---|---|---|
| Modified Vapor Diffusion ("Fast Crystallization") | Rapid precipitation induced by vapor diffusion of a non-solvent (e.g., methanol) into an aqueous solution of reactants. | Cyclodextrin-Based Metal-Organic Frameworks (CD-MOFs) | Speed of synthesis | |
| Solution Growth (Slow Evaporation) | Crystals are grown from a homogeneous solution by slowly evaporating the solvent at room temperature. | Semiorganic Nonlinear Optical (NLO) Crystals | High crystal quality and transparency | |
| Reflux Method | Reactants are heated in a solvent for an extended period to promote reaction and crystallization upon cooling or concentration. | Coordination Polymers | High yield |
Exploration in New Material Classes
This compound is a critical building block for the exploration and development of new classes of materials with advanced functionalities. Its utility spans from optical materials to electrochemical systems and drug delivery platforms.
A significant area of research is the creation of semiorganic nonlinear optical (NLO) crystals . By combining an inorganic component (from this compound) with an organic molecule, researchers have synthesized novel materials like rubidium hydrogen succinate (B1194679) hydrate (RbHSH). These hybrid crystalline frameworks are investigated for applications in optoelectronics and telecommunications due to their potential for high thermal and mechanical stability combined with significant NLO properties.
In the field of energy materials, this compound is being studied as a proton conductor . Such materials are essential components of electrochemical devices like fuel cells. Research is focused on developing novel proton and hydride ion conductors that are stable and highly conductive within specific operating temperature ranges. Crystallographic hydrates, including this compound, are particularly suited for low-temperature applications (0 °C – 300 °C).
The compound is also being used to synthesize cyclodextrin-based metal-organic frameworks (CD-MOFs) . These materials possess high surface areas and tunable porosity, making them candidates for applications in gas adsorption, catalysis, and drug delivery. Additionally, this compound has been used in the fabrication of silica-based hydrogels designed for the controlled and responsive release of osteoporosis drugs, showcasing its utility in advanced biomedical applications.
In-depth Mechanistic Understanding in Catalysis and Electrochemistry
A deeper understanding of the mechanisms by which this compound influences catalytic and electrochemical processes is a key future research direction. As a source of rubidium cations (Rb⁺) and hydroxide ions (OH⁻), it can significantly alter reaction environments at interfaces.
In electrochemistry , particularly the electrochemical CO reduction reaction (CORR), the role of alkali metal cations is an area of intense investigation. Studies using techniques like surface-enhanced infrared absorption spectroscopy (SEIRAS) have shown that the size of the cation at the electrode-electrolyte interface impacts catalytic activity. Research indicates that larger cations, such as rubidium and cesium, can enhance the CORR activity compared to smaller cations like lithium and sodium. The proposed mechanism involves the influence of the cation on the local electric field and the structure of the electrochemical double layer, which in turn affects the adsorption and reaction of CO on the catalyst surface.
In the realm of phase-transfer catalysis (PTC) , this compound has been explored as a base. While it can lead to complete conversion in certain reactions, studies have shown that it may not improve enantioselectivity compared to more common bases like potassium hydroxide. Future research will need to probe the specific interactions between the rubidium cation, the substrate, and the chiral catalyst to understand these outcomes and to design more effective PTC systems.
For materials where this compound is a component, such as proton conductors, a mechanistic understanding of ion transport is paramount. Future work will focus on elucidating the pathways and energy barriers for proton diffusion through the crystal lattice, which is essential for designing materials with higher ionic conductivity for next-generation electrochemical systems.
Sustainable and Green Chemistry Approaches
Aligning the synthesis and application of this compound with the principles of green chemistry is an emerging research focus. This involves developing more environmentally benign processes, reducing waste, and using safer solvents.
The solution growth technique for producing NLO crystals from this compound exemplifies a green approach. This method uses water as a solvent and is conducted at room temperature, minimizing energy consumption and avoiding the use of volatile organic compounds. Similarly, the use of water as a solvent in the reflux synthesis of coordination polymers is a step toward more sustainable chemical production.
Future research will likely concentrate on several key areas:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus minimizing waste.
Energy Efficiency: Developing synthesis methods, such as the "fast crystallization" of MOFs, that proceed rapidly and at lower temperatures to reduce energy inputs.
Renewable Feedstocks: While the primary elements are inorganic, research into the organic components used in conjunction with this compound could focus on sourcing them from renewable biomass.
Lifecycle Analysis: A comprehensive assessment of the environmental impact of rubidium-containing materials, from synthesis to disposal or recycling, will be crucial for ensuring their long-term sustainability.
By focusing on these sustainable and green chemistry approaches, researchers can ensure that the development of new materials and applications involving this compound proceeds in an environmentally responsible manner.
Q & A
Q. What are the established laboratory synthesis methods for rubidium hydroxide hydrate?
this compound (RbOH·xH₂O) is typically synthesized by reacting rubidium oxide (Rb₂O) with water: The reaction is exothermic and requires controlled conditions to avoid violent splashing. Post-synthesis purification involves vacuum evaporation to obtain hydrated crystals. Commercial synthesis may also involve electrolysis of rubidium chloride solutions .
Q. How can researchers characterize the physical and chemical properties of this compound?
Key properties include:
- Melting point : 300–302°C (anhydrous form) .
- Hygroscopicity : Rapid moisture absorption, necessitating storage in desiccators or under inert gas .
- Density : \sim3.203 g/cm³ (anhydrous) . Characterization methods:
- Thermogravimetric Analysis (TGA) to determine hydration states.
- X-ray Diffraction (XRD) for crystallinity.
- FT-IR Spectroscopy to confirm hydroxide bonding .
Q. What safety protocols are critical for handling this compound?
- Personal Protective Equipment (PPE) : Corrosion-resistant gloves (e.g., nitrile), lab coats, and face shields to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Emergency Response : Immediate rinsing with water for spills or exposure, followed by medical evaluation .
Advanced Research Questions
Q. How does this compound function in the synthesis of stimuli-responsive hydrogels?
RbOH·xH₂O acts as a pH modulator and cross-linking agent in silicate-based hydrogels. For example, in drug delivery systems, it adjusts the sol-gel transition pH and enhances mechanical stability. Researchers must optimize concentration (e.g., 5–10 wt%) to balance gelation kinetics and biocompatibility .
Q. What role does the ionic radius of Rb⁺ play in its reactivity compared to other alkali hydroxides?
The ionic radius of Rb⁺ (1.61 Å, coordination number 6) influences its solvation energy and lattice stability. Larger Rb⁺ ions reduce electrostatic interactions, leading to lower melting points compared to KOH (1.51 Å) but higher than CsOH (1.74 Å). This affects catalytic activity in reactions like ester hydrolysis .
Q. What analytical methods ensure the purity of this compound in experimental workflows?
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Rb⁺ quantification.
- Acid-Base Titration using standardized HCl to determine hydroxide content.
- Karl Fischer Titration to measure residual water in hydrated forms .
Q. How can researchers mitigate hygroscopic degradation during long-term storage?
Q. How should conflicting data on rubidium hydroxide’s reactivity with organic solvents be resolved?
Contradictions in literature (e.g., solubility in alcohols) may arise from varying hydration states or impurities. Researchers should:
Q. In what scenarios is this compound preferred over KOH or NaOH in catalysis?
RbOH’s weaker ion-dipole interactions enhance its performance in:
- Low-temperature reactions : Faster kinetics in organometallic synthesis.
- Non-aqueous media : Improved solubility in polar aprotic solvents like DMSO .
Q. What environmental and disposal considerations apply to rubidium hydroxide waste?
- Neutralization : Treat with dilute acetic acid to form rubidium acetate, a less hazardous compound.
- Regulatory Compliance : Follow OSHA 1910.120 and EPA guidelines for corrosive waste .
Methodological Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
